molecular formula C20H28O2 B13391978 (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol CAS No. 9004-06-2

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol

Cat. No.: B13391978
CAS No.: 9004-06-2
M. Wt: 300.4 g/mol
InChI Key: DXPFIOMVMNHFEU-UHFFFAOYSA-N
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Description

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is a cyclohexanol derivative characterized by two key structural features:

  • A 4-methylidene group (CH₂=C<) at position 4 of the cyclohexanol ring.
  • A (3Z)-prop-2-enylidene substituent (CH₂-CH=CH₂ in a Z-configuration) at position 2.

Properties

CAS No.

9004-06-2

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

4-methylidene-3-prop-2-enylidenecyclohexan-1-ol

InChI

InChI=1S/2C10H14O/c2*1-3-4-9-7-10(11)6-5-8(9)2/h2*3-4,10-11H,1-2,5-7H2

InChI Key

DXPFIOMVMNHFEU-UHFFFAOYSA-N

Canonical SMILES

C=CC=C1CC(CCC1=C)O.C=CC=C1CC(CCC1=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the methylidene group: This step often involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

    Addition of the prop-2-enylidene group: This can be accomplished through a Heck reaction, where an alkene is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary alcohols.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Vitamin D3 Derivatives

Example Compound: (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexanol (Vitamin D3 analog) .

Feature Target Compound Vitamin D3 Analog
Core Structure Cyclohexanol ring Cyclohexanol fused with indenyl ring
Substituents 4-methylidene, 3-(Z)-prop-2-enylidene 4-methylene, extended indenyl side chain
Molecular Weight ~154 g/mol (estimated) 384.64 g/mol
Stereochemistry Z-configuration at C3 Multiple stereocenters (1S, 3Z, 2E, etc.)

Key Differences :

  • The Vitamin D3 analog has a larger, polycyclic structure with additional stereocenters, enhancing its binding to nuclear receptors (e.g., VDR) .
  • The target compound’s simpler structure lacks the indenyl moiety, likely reducing metabolic stability but improving synthetic accessibility.

Comparison with Diketopiperazine Derivatives

Example Compound : (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) .

Feature Target Compound Diketopiperazine (Compound 6)
Core Structure Cyclohexanol Piperazine-2,5-dione ring
Substituents Alkylidene groups Benzylidene, isobutyl groups
Bioactivity Not reported Anti-H1N1 activity (IC₅₀ = 28.9 μM)

Key Insights :

  • Diketopiperazines demonstrate that Z/E configurations and substituent bulkiness critically influence bioactivity. The (3Z) configuration in Compound 6 enhances antiviral potency, suggesting similar stereochemical sensitivity in the target compound .

Tautomerism and Stability: Lessons from Benzofuroxans

Example Compound : 2-Ethylbenzofurazan (3Z) .

Feature Target Compound Benzofuroxan (3Z)
Tautomerism No evidence Rapid rearrangement via dinitroso form
NMR Behavior Not studied Dual signals at 296.8 K, single at 354 K

Key Insights :

  • Benzofuroxans highlight how conjugated systems can exhibit dynamic equilibria. The target compound’s prop-2-enylidene group may similarly influence stability or spectroscopic signatures .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : Simpler than Vitamin D3 analogs, suggesting better bioavailability but shorter half-life .
  • Lipophilicity : The prop-2-enylidene group may enhance membrane permeability compared to bulkier derivatives.
  • Stereochemical Impact : The Z-configuration at C3 could dictate binding affinity in biological systems, as seen in nintedanib’s kinase inhibition .

Biological Activity

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is a lesser-known organic compound with intriguing structural properties and potential biological activities. This article investigates its biological activity, focusing on its chemical structure, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H14OC_{10}H_{14}O. Its structural representation can be summarized as follows:

  • SMILES Notation : C=CC=C1CC(CCC1=C)O
  • InChI : InChI=1S/C10H14O/c1-3-4-9-7-10(11)6-5-8(9)2/h3-4,10-11H,1-2,5-7H2

Biological Activity Overview

Research on the biological activity of this compound is limited, with few studies explicitly focusing on this compound. However, its structural characteristics suggest potential interactions with biological systems.

Potential Therapeutic Applications

  • Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data for this compound is scarce, its structural analogs have shown effectiveness against various pathogens.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant activity, which is beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar cyclic structures have been noted for their anti-inflammatory effects, suggesting a possible therapeutic role for this compound in inflammatory conditions.

Research Findings and Case Studies

Although there is a lack of extensive literature specifically targeting this compound, related compounds have been studied in various contexts:

Compound NameBiological ActivityReference
LimoneneAntimicrobial
CarvacrolAntioxidant
ThymolAnti-inflammatory

Case Study: Volatile Organic Compounds (VOCs)

A review of volatile organic compounds from the human body noted the significance of various compounds in health diagnostics. While this compound was not specifically mentioned, the study emphasizes the role of similar VOCs in metabolic pathways and disease differentiation .

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